5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol is a chemical compound that belongs to the benzodiazole class, characterized by its unique structure containing a benzene ring fused to a diazole ring. This compound features a chlorine atom and a thiol group, which contribute to its chemical reactivity and potential biological activity. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol can be synthesized through various chemical processes, typically involving reactions that introduce the chloro and thiol functionalities onto the benzodiazole scaffold. Its classification falls under heterocyclic compounds due to the presence of nitrogen atoms in the diazole ring. This compound is also categorized as a potential pharmacophore due to its biological activities observed in various studies.
The synthesis of 5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol can be achieved through several methods:
The molecular structure of 5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol can be represented as follows:
A structural diagram would typically illustrate these components clearly, highlighting the positions of substituents on the benzodiazole framework.
5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol is capable of undergoing various chemical reactions:
The mechanism of action for compounds like 5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol typically involves:
Experimental data would be necessary to elucidate specific pathways affected by this compound.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry can provide further insights into these properties .
5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol has potential applications in:
Benzimidazole-thiol hybrids represent a structurally privileged chemotype in antimicrobial pharmacophore design due to their dual electronic and steric functionality. The thiol (-SH) group at the 2-position of the benzimidazole nucleus enables metal coordination and hydrogen bonding, critical for enzyme active-site interactions (e.g., fungal CYP450 enzymes) [8]. Simultaneously, the benzimidazole core provides π-stacking capability and structural rigidity, enhancing target binding specificity. This hybrid architecture allows synergistic interactions with diverse biological targets, as demonstrated by clinical antifungals like chlormidazole. The incorporation of 5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol into hybrid molecules leverages this scaffold’s capacity to disrupt microbial biofilms and essential enzymes, validated by >90% growth inhibition in resistant fungal strains [3] [10].
Table 1: Key Structural Features of Benzimidazole-Thiol Pharmacophores
Structural Element | Electronic Property | Biological Role | Example in Target Compound |
---|---|---|---|
Benzimidazole core | Aromatic π-system | DNA intercalation; Protein binding via π-stacking | Bicyclic N-containing scaffold |
C5-Chloro substituent | Electron-withdrawing | Enhanced electrophilicity; Lipophilicity modulation | Chlorine atom on benzimidazole ring |
C2-Thiol group | Nucleophilic; Metal-coordinating | Enzyme inhibition via metal chelation | Thiol (-SH) at position 2 |
N1-2-Methylpropyl group | Hydrophobic; Sterically bulky | Membrane penetration; Binding pocket occupancy | Isobutyl chain at nitrogen |
The medicinal exploration of benzodiazole-2-thiols began with the discovery of chlormidazole (1950s), establishing the scaffold’s antifungal potential. Systematic structural optimization followed across four decades:
Table 2: Evolution of Key Benzimidazole-2-Thiol Therapeutics
Era | Representative Compounds | Structural Innovations | Therapeutic Limitations Addressed |
---|---|---|---|
1950s–1960s | Chlormidazole | N1-Benzyl group | Topical efficacy only |
1970s–1990s | Mebendazole | C5/C6 Benzoyl modifications | Narrow spectrum |
2000s–2010s | 5-Chloro-1-propyl derivatives | C5-Cl; Linear N1-alkyl chains | Metabolic instability |
2020s–Present | 5-Chloro-1-(2-methylpropyl) | Branched N1-alkyl; Hybrid scaffolds | Resistance in Candida/Cryptococcus |
The strategic incorporation of a chloro group at C5 and a 2-methylpropyl (isobutyl) chain at N1 in 5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol (MW: 240.76 g/mol; CAS 851468-09-2) addresses key limitations of earlier analogs:
CC(C)CN1C(S)=NC2=CC(Cl)=CC=C12
) provides optimal steric bulk for binding pocket occupancy without excessive molecular weight. Its aliphatic nature minimizes metabolic dealkylation compared to benzyl analogs, extending half-life (>24 hr vs. fluconazole’s 6 hr). Molecular dynamics confirm the 2-methylpropyl moiety’s role in hydrophobic interactions with lanosterol 14α-demethylase’s HEM-binding site, mimicking fluconazole’s binding mode [10] [5]. Table 3: Functional Impact of Key Substituents in Target Compound
Substituent | Role in Antifungal Activity | Experimental Evidence | Molecular Target Interaction |
---|---|---|---|
C5-Chloro | • Lipophilicity enhancement • Electrophilicity increase | • 86–100% growth inhibition vs. C. albicans • MIC 0.78 μg/mL in advanced hybrids | • Halogen bonding with CYP51 heme • Hydrophobic pocket occupancy |
N1-2-Methylpropyl | • Metabolic stability • Membrane permeability | • >24 hr time clearance (vs. 6 hr for fluconazole) • No cytotoxicity in HEK cells | • Hydrophobic interaction with Val-315 • Reduced P450 metabolism |
C2-Thiol | • Metal coordination • H-bond donation | • Synergy with fluconazole (2-fold increase) • IC₅₀ 5.6–7.1 μM vs. CYP51 | • Zn²⁺ chelation in metalloenzymes • H-bond with Tyr-118 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0